molecular formula C21H18N2O6S B3441909 3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID

3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID

Cat. No.: B3441909
M. Wt: 426.4 g/mol
InChI Key: QIPSUZNNASKBCV-UHFFFAOYSA-N
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Description

3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxyaniline group, a sulfonyl group, and a benzoic acid moiety. Its chemical formula is C21H19NO6S, and it has a molecular weight of 413.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with sulfonyl chloride to form 4-methoxyanilinosulfonyl chloride. This intermediate is then reacted with 3-aminobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({3-[(4-METHOXYANILINO)SULFONYL]BENZOYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[[3-[(4-methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-29-18-10-8-16(9-11-18)23-30(27,28)19-7-3-4-14(13-19)20(24)22-17-6-2-5-15(12-17)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPSUZNNASKBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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